
Copper(II)acetate
Overview
Description
what is Cupric acetate?
Copper(II) Acetate, sometimes called cupric acetate. It is a chemical compound that has an equation Cu(OAc)2 where AcO is an acetate (CH3CO-2). The Cu2(OAc)4(H2O)2 is the hydrated derivative. Cu2(OAc)4(H2O)2 is composed of 1 molecule of water per every copper atom is sold on the market. Anhydrous copper(II) anacetate is an crystalline solid with a dark-green color and Cu2(OAc)4(H2O)2 is more blue-green. Copper acetate, just like other copper compounds emits a blue-green glow in flames. The mineral Hoganite is a natural type made up of copper(II) acetate.A closely related mineral, which also contains calcium and magnesium, is paceite.Both are extremely uncommon.Copper Acetate Uses
Copper acetate is utilized as a catalyst, fungicide or oxidizer, as well as a blue-green pigment creating paints as well as other art tools. The blue-green crystals can be easy enough to cultivate as a beginning crystal-growing project. Today copper acetates can be employed as reagents to aid in the synthesis of various organic or organic substances. Copper(II) Acetate is utilized in biochemical applications, for example DNA extraction. It is utilized as an alternative source of copper for the inorganic synthesis process extremely high-purity (99.999 percent) copper (Cu) Acetate catalysts organic reactions and applications in electroplating and electrolysis.Mechanism of Action
Target of Action
Copper(II) acetate, also referred to as cupric acetate, is a chemical compound with the formula Cu(OAc)2 . It is used as a source of copper(II) in inorganic synthesis and as a catalyst or an oxidizing agent in organic synthesis . The primary targets of Copper(II) acetate are the enzymes and proteins that contain amino acid residues such as cysteine, methionine, aspartic/glutamic acid, or histidine . These biomolecules readily form complexes with copper ions .
Mode of Action
Copper(II) acetate interacts with its targets by binding to these amino acid residues, thereby affecting the function of the biomolecules . In some cases, Copper(II) acetate acts as a catalyst, promoting the formation of carbon-carbon or carbon-heteroatom bonds . In other cases, it can cause oxidation of metabolic molecules .
Biochemical Pathways
Copper(II) acetate affects several biochemical pathways. For instance, it has been found that copper(II) ions in organelles called mitochondria directly catalyse the oxidation of metabolic molecules called NADH by hydrogen peroxide to give NAD+ ions . This drives the metabolic and epigenetic programming that underlies immune-cell activation .
Pharmacokinetics
It is known that copper(ii) acetate is soluble in water and slightly soluble in methanol, diethylether, and acetone . This solubility could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of Copper(II) acetate’s action can vary depending on the context. For instance, in the presence of certain amines and solvents, it can cause reactions that result in the formation of new compounds . In addition, Copper(II) acetate has been found to increase reactive oxygen species (ROS) production and induce cell programmed death on breast cancer cells at very low micromolar concentrations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Copper(II) acetate. For example, soil contamination with heavy metals like copper can cause toxic effects on plants, animals, and humans . Copper(II) acetate’s action can also be influenced by the presence of other substances, such as amines and solvents .
Biochemical Analysis
Biochemical Properties
Copper(II) acetate plays a significant role in biochemical reactions. It forms complexes that interact with various enzymes, proteins, and other biomolecules . For instance, Copper(II) acetate has been used as a catalyst for the synthesis of biologically active spiro-4H-pyran derivatives and 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives .
Cellular Effects
Copper(II) acetate influences various types of cells and cellular processes. Its complexes have been evaluated for anticancer, antibacterial, and antifungal activities . Copper(II) acetate is known to cleave DNA, with increased efficiency seen in the presence of an oxidizer .
Molecular Mechanism
At the molecular level, Copper(II) acetate exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been shown to bind the ribose hydroxyls of both purine and pyrimidine nucleosides .
Metabolic Pathways
Copper(II) acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Biological Activity
Copper(II) acetate (Cu(OAc)₂), a coordination compound of copper, has garnered significant attention in the field of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores the biological properties of copper(II) acetate, focusing on its cytotoxic effects, antimicrobial properties, and interactions with biomolecules.
Copper(II) acetate exists in both anhydrous and hydrated forms, with the hydrated form being more prevalent in biological studies. The anhydrous variant appears as a dark green crystalline solid, while the hydrated form is bluish-green. The compound is synthesized by reacting copper(II) hydroxide or basic copper(II) carbonate with acetic acid.
Cytotoxic Activity
Recent studies have highlighted the cytotoxic effects of copper(II) acetate and its complexes on various cancer cell lines. For instance, a study demonstrated that copper(II) complexes formed with non-steroidal anti-inflammatory drugs (NSAIDs) exhibited significant cytotoxicity against lung carcinoma cells while sparing healthy cells. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity .
Table 1: Cytotoxic Effects of Copper(II) Acetate Complexes
Antimicrobial Activity
Copper(II) acetate has demonstrated notable antimicrobial properties against a range of pathogens. A study involving the synthesis and characterization of copper(II) complexes with Schiff base ligands showed effective antibacterial activity against common bacteria such as Escherichia coli and Staphylococcus aureus. The disc diffusion method revealed significant inhibition zones, indicating the potential use of these complexes as antimicrobial agents .
Table 2: Antimicrobial Activity of Copper(II) Acetate Complexes
Complex | Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|---|
Cu(OAc)₂-L1 | E. coli ATCC® 8739™ | 15 | |
Cu(OAc)₂-L2 | S. aureus ATCC® 6538™ | 18 |
Interaction with Biomolecules
The interaction of copper(II) acetate with biomolecules such as proteins and DNA has been extensively studied. Research indicates that copper(II) acetate can intercalate into DNA, affecting its structure and function. Techniques such as UV-visible spectroscopy and fluorescence emission spectroscopy have been employed to study these interactions, revealing that the binding mode is likely intercalative .
Table 3: Binding Studies of Copper(II) Acetate with DNA
Methodology | Observations | Reference |
---|---|---|
UV-Vis Spectroscopy | Shift in absorbance peaks indicating intercalation | |
Fluorescence Emission | Decrease in fluorescence intensity of ethidium bromide upon binding to DNA |
Case Studies
Case Study 1: Anticancer Potential
A study investigated the effects of copper(II) acetate complexes on human lung cancer cells. The results indicated a dose-dependent increase in cytotoxicity, suggesting that these complexes could serve as potential therapeutic agents in cancer treatment .
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial activity of copper(II)-Schiff base complexes derived from copper(II) acetate. The findings showed effective inhibition against various bacterial strains, supporting the use of these compounds in developing new antimicrobial therapies .
Scientific Research Applications
Biochemical Applications
DNA Extraction and Biochemical Reactions
Copper(II) acetate is employed in biochemical applications, particularly in DNA extraction processes. Its ability to stabilize nucleic acids makes it a valuable reagent in molecular biology. Additionally, it serves as a catalyst in various biochemical reactions, enhancing reaction rates and yields .
Table 1: Biochemical Applications of Copper(II) Acetate
Application | Description |
---|---|
DNA Extraction | Stabilizes nucleic acids during extraction processes. |
Catalysis in Reactions | Enhances rates of biochemical reactions. |
Catalyst in Organic Synthesis
Copper(II) acetate is recognized for its role as a catalyst in organic synthesis. It facilitates several key reactions, including:
- Cross-Coupling Reactions : Used in the Ullmann reaction to couple organic halides with aromatic compounds.
- Cyclization Reactions : Assists in forming carbon-carbon and carbon-heteroatom bonds essential for pharmaceutical synthesis .
Case Study: Aldoxime to Amide Conversion
A study demonstrated the effectiveness of copper(II) acetate in converting aldoximes to amides under mild conditions. The presence of acetonitrile significantly improved yields, showcasing its utility in organic transformations .
Table 2: Key Organic Reactions Involving Copper(II) Acetate
Reaction Type | Description |
---|---|
Ullmann Reaction | Couples organic halides with aromatic compounds. |
Aldoxime to Amide Conversion | Converts aldoximes to amides efficiently. |
Electroplating and Surface Coatings
In the electroplating industry, copper(II) acetate is utilized for depositing copper onto various substrates. Its solutions provide high-quality finishes that enhance conductivity and corrosion resistance, making it ideal for electronics and automotive applications .
Table 3: Electroplating Applications
Application | Description |
---|---|
Electronics | Used for coating electronic components with copper. |
Automotive Parts | Provides corrosion-resistant coatings for durability. |
Textile Dyeing and Pigment Production
Copper(II) acetate is used in textile dyeing processes and as a pigment in various applications, including art materials like oil paints. Its vibrant color properties make it suitable for creating rich hues in textiles and art .
Table 4: Textile and Pigment Applications
Application | Description |
---|---|
Textile Dyeing | Provides color to fabrics through dyeing processes. |
Pigment Production | Used in art materials for vibrant color creation. |
Fungicide and Insecticide
Historically, copper(II) acetate has been utilized as a fungicide and insecticide. Its effectiveness against various pests makes it valuable in agricultural practices .
Table 5: Agricultural Applications
Application | Description |
---|---|
Fungicide | Controls fungal infections in crops. |
Insecticide | Effective against various agricultural pests. |
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing Copper(II) acetate, and how can researchers optimize yield and purity?
Copper(II) acetate is commonly synthesized by reacting basic copper carbonate (CuCO₃·Cu(OH)₂) with glacial acetic acid under reflux. Excess acetic acid ensures complete dissolution of the carbonate, producing a dark blue-green solution. Heating accelerates the reaction, but residual solids may require filtration . Yield optimization involves stoichiometric control (1:2 molar ratio of CuCO₃·Cu(OH)₂ to acetic acid) and slow evaporation for crystallization. Purity is confirmed via elemental analysis and X-ray diffraction (XRD) .
Q. Which spectroscopic and analytical techniques are critical for characterizing Copper(II) acetate and its complexes?
Key techniques include:
- UV-Vis Spectroscopy : Identifies d-d transitions in the visible range (600–800 nm) for octahedral Cu(II) complexes .
- FT-IR Spectroscopy : Confirms acetate ligand coordination via symmetric/asymmetric C-O stretching (1410–1610 cm⁻¹) .
- EPR Spectroscopy : Detects paramagnetic Cu(II) centers, providing insight into electronic environments .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and hydration states by monitoring mass loss upon heating .
Q. How should researchers document experimental procedures for Copper(II) acetate studies to ensure reproducibility?
Detailed protocols must include:
- Precise reagent concentrations, reaction temperatures, and purification steps.
- Instrument calibration data (e.g., NMR shifts, XRD parameters).
- Raw spectral data and computational input files (e.g., DFT calculations). Redundant details (e.g., >5 compound syntheses) should be relegated to supplementary materials .
Advanced Research Questions
Q. What mechanistic insights explain Copper(II) acetate’s role in catalytic cross-coupling and annulation reactions?
Copper(II) acetate facilitates oxidative coupling via single-electron transfer (SET) mechanisms. For example, in Ullmann-type reactions, it mediates aryl halide activation through transient Cu(III) intermediates, enabling C–N/C–O bond formation. Kinetic studies (e.g., rate vs. [Cu]) and isotopic labeling (²H/¹³C) are used to validate pathways. Computational modeling (DFT) further elucidates transition states .
Q. How do extreme pressure-temperature (P-T) conditions affect Copper(II) acetate stability, and what implications does this have for geological and materials science applications?
Hydrothermal experiments show Copper(II) acetate remains stable up to 350°C under low geothermal gradients (<19°C/km). Decomposition above this threshold releases CO₂ and acetic acid, mimicking organic ligand behavior in ore-forming fluids. Isochoric P-T modeling (P = 1.89T + 128.58) validates its potential as a metal-transport agent in geological systems .
Q. What strategies resolve contradictions in reported magnetic properties of Copper(II) acetate coordination complexes?
Discrepancies in magnetic susceptibility (e.g., μeff variations) arise from ligand field distortions and intermolecular interactions. Researchers should:
- Compare experimental data (SQUID magnetometry) with theoretical predictions (spin-Hamiltonian models).
- Analyze crystal packing via single-crystal XRD to identify antiferromagnetic coupling pathways .
Q. How can Copper(II) acetate be integrated into advanced materials like high-temperature superconductors or magnetoresistive systems?
As a precursor, Copper(II) acetate enables precise doping of Cu²⁺ ions into perovskite lattices (e.g., YBa₂Cu₃O₇). Sol-gel synthesis routes ensure homogeneous distribution, while EXAFS/XANES probes local Cu coordination. Challenges include minimizing acetate residue, which can disrupt crystallinity .
Q. Methodological Considerations
Q. What statistical approaches are recommended for analyzing discrepancies in Copper(II) acetate reaction yields or spectroscopic data?
- Error Analysis : Quantify systematic errors (e.g., balance calibration) vs. random errors (e.g., pipetting).
- Multivariate Regression : Correlate reaction parameters (temperature, pH) with yield using software like R or Python.
- Principal Component Analysis (PCA) : Identify spectral outliers in large datasets (e.g., IR/Emission spectra) .
Q. How should researchers design experiments to evaluate Copper(II) acetate’s biocompatibility or toxicity in biomedical applications?
- In Vitro Assays : Measure IC₅₀ values against cell lines (e.g., HeLa) using MTT assays.
- Chelation Studies : Compete Cu(II) with EDTA to assess metal-ligand stability in physiological buffers.
- In Vivo Models : Monitor biodistribution in rodent models via radiolabeled ⁶⁴Cu tracking .
Q. Data Reporting Standards
- Reproducibility : Deposit raw data in repositories like Zenodo or Figshare.
- Ethical Compliance : Disclose conflicts of interest and funding sources per ICH guidelines .
Properties
CAS No. |
142-71-2 |
---|---|
Molecular Formula |
C2H4CuO2 |
Molecular Weight |
123.60 g/mol |
IUPAC Name |
acetic acid;copper |
InChI |
InChI=1S/C2H4O2.Cu/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
UMRSVAKGZBVPKD-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].[Cu+2] |
Canonical SMILES |
CC(=O)O.[Cu] |
Color/Form |
Blue-green hydroscopic powde |
density |
1.9 at 68 °F (USCG, 1999) |
melting_point |
239 °F (USCG, 1999) |
Key on ui other cas no. |
142-71-2 52503-64-7 4180-12-5 |
physical_description |
Cupric acetate appears as a blue-green crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as an insecticide, in the preparation of other chemicals, as a fungicide, and mildew preventive. DryPowde |
Pictograms |
Corrosive; Acute Toxic; Irritant; Environmental Hazard |
Related CAS |
4180-12-5 |
Synonyms |
Acetic Acid Copper(2+) Salt; Copper Acetate; Acetic Acid Cupric Salt; Copper Diacetate; Copper(2+) Acetate; Copper(2+) Diacetate; Crystallized Verdigris; Crystals of Venus; Cupric Acetate; Cupric Diacetate; Neutral Verdigris; Ploss Blue; Venus Copper |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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